Cas no 28524-58-5 ([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- structure](https://ja.kuujia.com/scimg/cas/28524-58-5x500.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- 化学的及び物理的性質
名前と識別子
-
- [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-
- 5-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
- AB01268371-03
- NCGC00330306-01
- AKOS002269333
- CCG-344729
- 5-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- LCDRZWPFFGXXGE-UHFFFAOYSA-N
- STK233695
- EN300-748872
- DBA52458
- 28524-58-5
- CS-0260295
-
- インチ: InChI=1S/C6H4N6/c7-1-4-2-12-6(9-3-10-12)11-5(4)8/h2-3H,(H2,8,9,10,11)
- InChIKey: LCDRZWPFFGXXGE-UHFFFAOYSA-N
計算された属性
- 精确分子量: 160.04974415Da
- 同位素质量: 160.04974415Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- XLogP3: 0
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-748872-10.0g |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 10.0g |
$6205.0 | 2024-05-23 | |
Enamine | EN300-748872-2.5g |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 2.5g |
$2828.0 | 2024-05-23 | |
Enamine | EN300-748872-0.5g |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 0.5g |
$1125.0 | 2024-05-23 | |
Enamine | EN300-748872-5.0g |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 5.0g |
$4184.0 | 2024-05-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01104351-1g |
5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 1g |
¥7147.0 | 2023-01-30 | |
1PlusChem | 1P01CAP2-50mg |
5-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE |
28524-58-5 | 95% | 50mg |
$478.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330965-1g |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 1g |
¥38934.00 | 2024-05-20 | |
1PlusChem | 1P01CAP2-500mg |
5-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE |
28524-58-5 | 95% | 500mg |
$1453.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330965-100mg |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 100mg |
¥11671.00 | 2024-05-20 | |
Enamine | EN300-748872-0.1g |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-58-5 | 95% | 0.1g |
$499.0 | 2024-05-23 |
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-に関する追加情報
Introduction to [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- (CAS No. 28524-58-5)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- (CAS No. 28524-58-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure and functional groups, which contribute to its potential therapeutic properties and biological activities.
The molecular formula of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- is C9H8N6, and it has a molecular weight of approximately 196.19 g/mol. The compound features a triazolopyrimidine core with an amino group at the 5-position and a cyano group at the 6-position. These functional groups are crucial for its biological activity and pharmacological properties.
Recent studies have highlighted the potential of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- in various therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The triazolopyrimidine scaffold is known for its ability to inhibit viral replication by targeting specific viral enzymes.
In addition to its antiviral properties, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The amino group at the 5-position plays a critical role in enhancing the compound's cytotoxicity against cancer cells.
The pharmacokinetic properties of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further drug development.
In the context of drug discovery and development, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- serves as a valuable scaffold for structure-activity relationship (SAR) studies. By modifying the substituents on the triazolopyrimidine core or introducing additional functional groups, researchers can optimize the compound's potency and selectivity for specific therapeutic targets.
The synthetic accessibility of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- is another advantage that contributes to its widespread use in research laboratories. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common approach involves the reaction of a suitable pyrimidine derivative with an appropriate azide reagent followed by cyclization to form the triazolopyrimidine core.
In conclusion, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- (CAS No. 28524-58-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for the development of novel therapeutics targeting viral infections and cancer. Ongoing research continues to uncover new insights into its biological activities and potential clinical applications.
28524-58-5 ([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-) Related Products
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)




